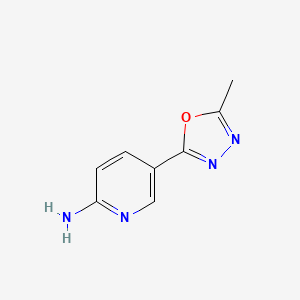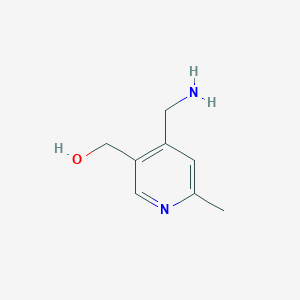![molecular formula C10H9N3 B12974658 2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry . The imidazo[1,2-a]pyridine scaffold is a core structure in many drugs due to its potential therapeutic properties, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile typically involves multicomponent reactions, which are efficient and straightforward. One common method includes the reaction of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This process involves several key steps such as N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions in an industrial setting is advantageous due to their operational simplicity, high atom economy, and the use of environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sulfuryl chloride and other halogenating agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include thioxoimidazo[1,2-a]pyridine-6-carbonitrile and tetrahydroimidazo[1,2-a]pyridine-6-carbonitrile .
Scientific Research Applications
2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s structure allows it to form covalent bonds with its targets, leading to the inhibition of their activity and subsequent therapeutic effects .
Comparison with Similar Compounds
- Thioxoimidazo[1,2-a]pyridine-6-carbonitrile
- Tetrahydroimidazo[1,2-a]pyridine-6-carbonitrile
- Pyrido[1,2-a]pyrimidine-7-carbothioamide
Comparison: 2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile stands out due to its unique combination of pharmacological activities and its potential as a scaffold for the development of novel therapeutic agents . Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-ethylimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-2-9-7-13-6-8(5-11)3-4-10(13)12-9/h3-4,6-7H,2H2,1H3 |
InChI Key |
DDWLBWVNCCFHSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C=C(C=CC2=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)








